molecular formula C15H20N4O2S2 B4267999 METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE

METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4267999
M. Wt: 352.5 g/mol
InChI Key: PPJUPFJSPHYANC-UHFFFAOYSA-N
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Description

Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazole ring, a thiophene ring, and various functional groups that contribute to its unique chemical properties. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions starting from readily available precursors. One common approach includes the condensation of 1-methyl-1H-pyrazole-4-carboxaldehyde with ethyl acetoacetate in the presence of a base to form the pyrazole ring . This intermediate is then subjected to further reactions involving thiophene derivatives and various reagents to introduce the thiophene ring and other functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, bromine, and various acids and bases. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups at specific positions on the rings .

Mechanism of Action

The mechanism of action of METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and thiophene derivatives, such as:

Uniqueness

Methyl 5-ethyl-2-[({methyl[(1-methyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-3-thiophenecarboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 5-ethyl-2-[[methyl-[(1-methylpyrazol-4-yl)methyl]carbamothioyl]amino]thiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S2/c1-5-11-6-12(14(20)21-4)13(23-11)17-15(22)18(2)8-10-7-16-19(3)9-10/h6-7,9H,5,8H2,1-4H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPJUPFJSPHYANC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(S1)NC(=S)N(C)CC2=CN(N=C2)C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
Reactant of Route 5
METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
Reactant of Route 6
METHYL 5-ETHYL-2-({METHYL[(1-METHYLPYRAZOL-4-YL)METHYL]CARBAMOTHIOYL}AMINO)THIOPHENE-3-CARBOXYLATE

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